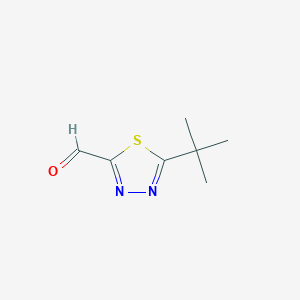
4-(chloromethyl)-1H-1,2,3-triazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride (CMTH) is a hydrophilic, non-toxic, and water-soluble compound that has a wide array of applications in the fields of medicine, biology, and chemistry. It is a derivative of the heterocyclic compound 1H-1,2,3-triazole, and has been found to have a variety of biological and chemical properties. In
科学的研究の応用
4-(chloromethyl)-1H-1,2,3-triazole hydrochloride has been widely used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and other organic compounds. It has also been used as a catalyst in the synthesis of organic compounds, and as a ligand in the synthesis of metal complexes. 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride has been used in the study of enzyme kinetics, as a fluorescent probe for the study of biochemical processes, and as a reactant in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride is not fully understood. It is believed that the compound acts as a proton donor, forming hydrogen bonds with other molecules. This allows 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride to interact with a variety of molecules, and can lead to a change in the structure and properties of the molecule. 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride can also act as a catalyst, accelerating the rate of a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride are not fully understood. However, it has been found to have a variety of effects on enzymes and other proteins. For example, 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride has also been found to inhibit the activity of other enzymes, including chymotrypsin and protease.
実験室実験の利点と制限
4-(chloromethyl)-1H-1,2,3-triazole hydrochloride has several advantages for lab experiments. It is a non-toxic and water-soluble compound, which makes it easy to handle and store. It is also a versatile and affordable reagent, which makes it suitable for a variety of laboratory experiments. However, 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride is not a very stable compound and is prone to degradation. It is also a relatively weak acid, which limits its use in some experiments.
将来の方向性
The potential applications of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride are vast, and the compound has been found to have a variety of biological and chemical properties. Future research could focus on the development of new synthetic methods for the synthesis of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride, as well as the development of new applications for the compound. Additionally, further research could be conducted on the biochemical and physiological effects of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride, as well as its potential use in drug development. Other potential future directions include the development of new catalysts and ligands based on 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride, as well as the development of new fluorescent probes based on 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride.
合成法
4-(chloromethyl)-1H-1,2,3-triazole hydrochloride can be synthesized through a variety of methods, including the reaction of 1H-1,2,3-triazole with chloromethyl chloride, followed by hydrolysis of the product. The reaction of 1H-1,2,3-triazole with chloromethyl chloride yields the desired product in good yields. The hydrolysis of the product is then performed using an aqueous solution of hydrochloric acid. The reaction is simple and straightforward, and yields 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride in high yields.
特性
IUPAC Name |
4-(chloromethyl)-2H-triazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3.ClH/c4-1-3-2-5-7-6-3;/h2H,1H2,(H,5,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCKJMICTQSOKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803601-21-9 |
Source


|
| Record name | 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol](/img/structure/B2385416.png)

![N-(2,4-dimethoxyphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2385419.png)
![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2385420.png)
![Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate](/img/structure/B2385421.png)


![3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2385426.png)
![ethyl 2-amino-6-ethyl-7,11-dimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]py ridine-4,3'-indoline]-3-carboxylate](/img/structure/B2385427.png)
![1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B2385430.png)

![3-Methyl-6-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2385435.png)